molecular formula C8H24O12Si8 B100524 Octamethylsilsesquioxane CAS No. 17865-85-9

Octamethylsilsesquioxane

Cat. No. B100524
CAS RN: 17865-85-9
M. Wt: 536.95 g/mol
InChI Key: SOQGBGSEJYZNPS-UHFFFAOYSA-N
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Description

Octamethylsilsesquioxane (OMS) is an inorganic, silicon-based polymer composed of eight methyl groups attached to a silsesquioxane core. The molecular structure of OMS is composed of alternating silicon and oxygen atoms, forming a three-dimensional cage-like structure. OMS is highly stable and has a variety of applications in the fields of science, technology, and medicine. OMS is used in a wide range of industries, such as electronics, cosmetics, and pharmaceuticals. OMS has a wide range of properties that make it an ideal material for these industries.

Scientific Research Applications

Risk Assessment and Safety

  • OMS is used as an intermediate in the production of industrial and consumer silicone-based polymers and appears in a variety of consumer products. A comprehensive risk assessment, incorporating global exposure information and a multi-species, multi-route physiologically based pharmacokinetic (PBPK) model, was conducted to determine its safety and effects on human health (Gentry et al., 2017).

Organic/Inorganic Hybrid Composites

  • OMS has been used in organic/inorganic nanocomposites to understand nanostructure−processing−property relationships. Its structural manipulation at the nanoscale significantly changes macroscale physical properties, demonstrating its potential in material science (Choi, Yee, & Laine, 2003).

Cryoporometry and Thermoporometry

  • As a probe liquid in NMR cryoporometry or DSC-based thermoporometry, OMS can provide pore size distributions for materials with large pores. Its properties make it suitable for both hydrophilic and hydrophobic pores (Vargas-Florencia, Petrov, & Furó, 2007).

Liquid-Repellent Films

  • OMS has been investigated for its omniphobic properties due to its structure and methyl side chains. Films comprising OMS show promising liquid-repellency, comparable to films with polytetrafluoroethylene (PTFE), making them suitable for non-fluorinated liquid-repellent applications (Murase, Ohta, & Iseki, 2020).

Polypropylene Nanocomposites

  • The functionalization of OMS cages influences the preparation and properties of polypropylene-based nanocomposites, affecting their thermal and morphological characteristics. OMS acts as a nucleating agent, impacting the crystallization behavior of polypropylene (Fina, Tabuani, Frache, & Camino, 2005).

Polydimethylsiloxane Rubber Composites

  • OMS, when incorporated into polydimethylsiloxane (PDMS) rubber, influences crystallization and melting behaviors. Its addition to PDMS composites can either enhance or reduce the crystallinity and melting temperature, demonstrating its role in material property manipulation (Zhang, Shi, Liu, & Huang, 2014).

Electrochemical Applications

  • OMS has been used to create nanostructured composites for electrochemical applications. It exhibits unique phase and thermal stability properties that are advantageous in these applications (Carmo, Paim, Filho, & Stradiotto, 2007).

Barrier Materials

  • OMS's cubic octameric structure makes it a useful nanoconstruction site for developing films with exceptional oxygen barrier properties. These films show potential in electronics packaging and encapsulation applications due to their high thermal stability (Asuncion & Laine, 2007).

Safety and Hazards

When handling OMSQ, it is advised to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . It is also advised to prevent the chemical from entering drains .

Mechanism of Action

Target of Action

Octamethylsilsesquioxane (OMS) is a type of polyhedral oligomeric silsesquioxane (POSS) that primarily targets polymeric materials, such as polydimethylsiloxane (PDMS) rubber . It is incorporated into these materials to modify their properties .

Mode of Action

OMS interacts with its targets by being incorporated into the polymer matrix. This incorporation is achieved through solution blending followed by open two-roll mill blending with a curing agent . The presence of OMS in the polymer matrix influences the crystallization and melting behaviors of the material .

Biochemical Pathways

For instance, it has been shown to lower the crystallinity of the OMS/PDMS composite, while enhancing the crystallinity and the melting temperature of the OPS/PDMS composite when 20 wt% OPS is incorporated .

Pharmacokinetics

The exact distribution and concentration of OMS within the material can significantly influence the material’s properties .

Result of Action

The incorporation of OMS into a polymer matrix results in changes to the material’s properties. Specifically, it has been shown to influence the crystallization and melting behaviors of PDMS . This can result in materials with different physical properties, such as flexibility, hardness, and thermal stability.

Action Environment

The action of OMS can be influenced by various environmental factors. For example, the solvent used in the solution blending process can affect the distribution and concentration of OMS in the polymer matrix . Additionally, the temperature and pressure conditions during the blending and curing processes can also impact the final properties of the material .

Biochemical Analysis

Biochemical Properties

As a member of the POSS family, it is known to have an inorganic silicate core and an organic exterior . The specific enzymes, proteins, and other biomolecules that Octamethylsilsesquioxane interacts with are not currently known.

Molecular Mechanism

It is known that the Si-O-Si angles in the cage-like structure of this compound are in the range of 145–152°, allowing the Si centers to better adopt tetrahedral geometry . How this structure influences its interactions with biomolecules is not currently known.

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of this compound in laboratory settings. One study has shown that this compound can be used to create liquid-repellent films, and these films were found to be durable when immersed in toluene for one week .

properties

IUPAC Name

1,3,5,7,9,11,13,15-octamethyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H24O12Si8/c1-21-9-22(2)12-25(5)14-23(3,10-21)16-27(7)17-24(4,11-21)15-26(6,13-22)19-28(8,18-25)20-27/h1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOQGBGSEJYZNPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)C)C)C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H24O12Si8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20893395
Record name Octa(methylsilsesquioxane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20893395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

536.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17865-85-9
Record name 1,3,5,7,9,11,13,15-Octamethylpentacyclo[9.5.1.13,9.15,15.17,13]octasiloxane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17865-85-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentacyclo(9.5.1.13,9.15,15.17,13)octasiloxane, 1,3,5,7,9,11,13,15-octamethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017865859
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentacyclo[9.5.1.13,9.15,15.17,13]octasiloxane, 1,3,5,7,9,11,13,15-octamethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Octa(methylsilsesquioxane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20893395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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